Cyclamate

Descripción

Historical Trajectory of Cyclamic Acid Discovery and Application in Research

The history of cyclamic acid in research is a compelling narrative that begins with an accidental discovery and evolves into a complex story of commercial application and toxicological debate.

Cyclamic acid was discovered by accident in 1937 by Michael Sveda, a graduate student at the University of Illinois who was researching antipyretic (fever-reducing) drugs. wikipedia.orgnewworldencyclopedia.org Sveda inadvertently discovered its sweet taste after placing a cigarette on his laboratory bench. wikipedia.orgnewworldencyclopedia.org The patent for cyclamate was initially purchased by DuPont, which later sold it to Abbott Laboratories. wikipedia.orgnewworldencyclopedia.org Abbott Laboratories conducted the required studies and submitted a New Drug Application in 1950, intending to use the substance to mask the bitter taste of pharmaceuticals like antibiotics. wikipedia.orgnewworldencyclopedia.org

The early chemical synthesis of cyclamic acid involves the sulfonation of cyclohexylamine (B46788). newworldencyclopedia.org This is achieved by reacting cyclohexylamine with either sulfamic acid or sulfur trioxide. wikipedia.orgnewworldencyclopedia.org Before 1973, Abbott Laboratories produced sodium this compound through a process that included reacting pure sodium with cyclohexylamine. wikipedia.org

Initial characterization of cyclamic acid and its salts found them to be white, odorless, crystalline powders. britannica.com They are noted for being 30 to 50 times sweeter than sucrose, highly stable under heating, and readily soluble in water. wikipedia.orgbritannica.com These properties made cyclamates suitable for a wide range of applications, including cooking and baking, and ensured a long shelf life for products in which they were used. wikipedia.orgebsco.com

Following its commercial introduction in the 1950s, this compound, primarily as its sodium salt under the brand name Sucaryl, became a widely used artificial sweetener. ebsco.comencyclopedia.com By the late 1960s, it was a component in numerous diet foods and beverages. ebsco.com Initially, cyclamates were considered harmless as they were thought to be excreted from the body unmetabolized. ebsco.com

The focus of research began to shift dramatically in 1966 when a study reported that some intestinal bacteria could desulfonate this compound, converting it into cyclohexylamine. wikipedia.orgnewworldencyclopedia.org This metabolite was suspected of having chronic toxicity in animals. wikipedia.orgnewworldencyclopedia.org This discovery prompted further investigation into the biological fate and potential hazards of this compound consumption.

The pivotal moment came in 1969 with a study finding that a 10:1 mixture of this compound and saccharin (B28170) increased the incidence of bladder tumors in rats. wikipedia.orgnewworldencyclopedia.org This research, commissioned by Abbott Laboratories itself, led the U.S. Food and Drug Administration (FDA) to ban the use of cyclamates in food products in 1969. ebsco.comencyclopedia.com Following this ban, the research focus on this compound pivoted significantly towards its toxicological profile. Subsequent scientific inquiry has centered on its potential as a carcinogen or cocarcinogen, with numerous studies re-evaluating its effects. britannica.comresearchgate.net While some research failed to replicate the initial carcinogenic findings, the debate within the scientific community continued, and the substance remains a subject of toxicological interest. britannica.comebsco.comresearchgate.net Later studies have investigated its effects on various cell types and biological pathways, including its potential to induce apoptosis in osteoblasts and its role in inflammatory responses. medchemexpress.comnih.gov

Nomenclatural and Structural Variants in Academic Literature

In scientific and academic literature, "this compound" is often used as a general term. However, it specifically refers to cyclamic acid and its sodium and calcium salts, which are the primary forms used and studied. britannica.combaynsolutions.com

Cyclamic acid, systematically named cyclohexylsulfamic acid, is the parent compound. nih.gov It is a white, odorless crystalline powder with a melting point of 169–170°C and is soluble in water and ethanol. nih.gov While its salts are used as sweeteners, cyclamic acid itself is also used as a catalyst in the production of paints and plastics and as a laboratory reagent. wikipedia.orgatamanchemicals.com

Table 1: Properties of Cyclamic Acid

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₆H₁₃NO₃S | wikipedia.orgnist.gov |

| Molar Mass | 179.24 g/mol | nih.govnih.gov |

| Appearance | White crystalline powder | nih.gov |

| Melting Point | 169–170°C | nih.gov |

| Solubility | Soluble in water and ethanol | nih.gov |

Sodium this compound is the sodium salt of cyclamic acid and is the most common form used as an artificial sweetener. encyclopedia.comnih.gov It is a white, odorless powder that is highly soluble in water but insoluble in most organic solvents. encyclopedia.com It is often combined with saccharin in a 10:1 ratio to mask the off-tastes of both sweeteners and achieve a more sugar-like sweetness. wikipedia.orgatamanchemicals.com

Table 2: Properties of Sodium this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₆H₁₂NNaO₃S | wikipedia.orgencyclopedia.com |

| Molar Mass | 201.22 g/mol | wikipedia.orgencyclopedia.com |

| Appearance | White, odourless powder | openaccessjournals.com |

| Melting Point | 265°C (decomposes) | encyclopedia.com |

| Solubility | Soluble in water | encyclopedia.com |

Calcium this compound is the calcium salt of cyclamic acid. britannica.com Like the sodium salt, it is used as a non-nutritive sweetener. nih.gov Its primary application is in low-sodium or sodium-free products, catering to individuals on sodium-restricted diets. nih.govatamanchemicals.com The synthesis of calcium this compound involves reacting N-cyclohexyl-N-cyclohexylammonium sulfamate (B1201201) or trialkylammonium-N-cyclohexyl sulfamates with calcium hydroxide. nih.gov

Table 3: Properties of Calcium this compound

| Property | Value | Source |

|---|---|---|

| Common Use | Non-nutritive sweetener in low-sodium products | nih.govatamanchemicals.com |

| Synthesis Reactant | Calcium hydroxide | nih.gov |

| Analysis Method | Colorimetric method (AOAC 969.28) | nih.gov |

Other this compound Salts

Cyclamic acid is the parent compound for several salts, with sodium and calcium cyclamates being the most common in research and commercial applications. who.intbritannica.com Calcium this compound is often utilized in products intended to be low in sodium or sodium-free. who.int The salts are produced by reacting cyclohexylamine with a sulfonating agent, such as sulfamic acid or sulfur trioxide. wikipedia.org Research has also been conducted on potassium this compound. uma.ac.id These salts are noted for their high water solubility and stability under heat, which makes them suitable for a wide range of research applications in food science. britannica.comebsco.com A key area of scientific investigation has been the metabolism of cyclamates by intestinal bacteria into cyclohexylamine, a compound that has been the subject of toxicological studies. britannica.comwikipedia.orgnih.gov

Interactive Table: Properties of Common this compound Salts

| Property | Sodium this compound | Calcium this compound |

| Chemical Formula | C₆H₁₂NNaO₃S wikipedia.org | C₁₂H₂₄CaN₂O₆S₂ |

| Sweetness vs. Sucrose | 30–50 times sweeter wikipedia.org | ~30 times sweeter britannica.com |

| Primary Use Context | General non-nutritive sweetener who.int | Low-sodium or sodium-free products who.intnih.govnih.gov |

| Discovery Year | 1937 (this compound) wikipedia.org | 1937 (this compound) britannica.com |

| Key Research Finding | Can be metabolized to cyclohexylamine by gut microbiota. gavinpublishers.com | Tested in two-generation oral administration studies in rats. inchem.org |

Role of Cyclamic Acid in Food Science and Regulation: A Research Perspective

Cyclamic acid and its salts have played a significant role in food science, primarily as non-nutritive sweeteners. britannica.com Their history is deeply intertwined with the evolution of food additive regulation, with scientific research driving major shifts in their legal status across the globe. wikipedia.orgThis compound.org The study of cyclamates provides a compelling case study in how scientific paradigms regarding food additive assessment have changed over time, influenced by new research methodologies, evolving toxicological models, and international scientific discourse. ebsco.comabstractarchives.com

The history of this compound regulation is marked by significant shifts based on evolving scientific research. Discovered accidentally in 1937 by Michael Sveda at the University of Illinois, the patent was eventually acquired by Abbott Laboratories, which submitted a New Drug Application in 1950. wikipedia.orgnewworldencyclopedia.org Initially, it was intended to mask the bitter taste of pharmaceuticals. This compound.org In 1958, the U.S. Food and Drug Administration (FDA) designated this compound as Generally Recognized as Safe (GRAS). wikipedia.orgThis compound.org

The regulatory landscape changed dramatically in the late 1960s. A 1966 study indicated that some gut bacteria could convert this compound into cyclohexylamine, a metabolite suspected of having chronic toxicity in animals. wikipedia.org This was followed by a 1969 study which found that a 10:1 mixture of this compound and saccharin increased the incidence of bladder tumors in rats. wikipedia.orgnewworldencyclopedia.org Citing the Delaney Amendment, which mandated that any food additive found to cause cancer in humans or animals be banned, the FDA prohibited the use of this compound in the United States in 1970. ebsco.comebsco.com

Following the ban, further research produced conflicting results. Abbott Laboratories, the original patent holder, stated its own studies could not replicate the 1969 findings and petitioned the FDA to lift the ban in 1973. wikipedia.orgnewworldencyclopedia.org In 1982, another petition was filed by Abbott Labs and the Calorie Control Council. wikipedia.org A 1984 review by the FDA's Cancer Assessment Committee concluded that the available evidence did not implicate this compound as a carcinogen. This compound.org An independent evaluation by the U.S. National Academy of Sciences in 1985 also confirmed that this compound itself is not carcinogenic. ebsco.comThis compound.org Despite these re-evaluations, the ban in the United States remains in place. wikipedia.org Historical analysis of internal documents from the Sugar Research Foundation (SRF) from 1962-1970 shows that the sugar industry trade group funded numerous research projects with the aim of discrediting evidence of this compound's safety. abstractarchives.com

Interactive Table: Timeline of Key Regulatory and Research Events for this compound

| Year | Event | Research Implication/Outcome |

| 1937 | This compound discovered by Michael Sveda. wikipedia.org | Discovery of a new class of non-nutritive sweeteners. |

| 1950 | Abbott Laboratories submits a New Drug Application for this compound. This compound.org | Marks the beginning of its commercial and research life. |

| 1958 | Designated "Generally Recognized as Safe" (GRAS) by the U.S. FDA. This compound.org | Widespread use in food and beverages begins. ebsco.com |

| 1966 | Study reports intestinal bacteria can convert this compound to cyclohexylamine. wikipedia.org | Raised initial questions about the compound's metabolic byproducts. |

| 1969 | Study finds a 10:1 this compound-saccharin mix increased bladder tumors in rats. wikipedia.org | Led directly to the U.S. ban. |

| 1970 | This compound is banned from food products in the United States. wikipedia.orgebsco.com | Triggered a shift to other sweeteners and decades of further research. |

| 1982 | Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluates this compound. sweeteners.org | Establishes an Acceptable Daily Intake (ADI), influencing international regulation. |

| 1984 | FDA's Cancer Assessment Committee concludes this compound is not a carcinogen. This compound.org | Scientific consensus begins to shift, though the U.S. ban is not lifted. |

| 1985 | U.S. National Academy of Sciences review finds this compound not carcinogenic. This compound.org | Further supported the scientific re-evaluation of the initial cancer studies. |

| 1996 | European Union re-evaluates and approves this compound for use. wikipedia.org | Demonstrates the divergence in regulatory pathways based on scientific review. |

| 2000 | The Scientific Committee on Food (SCF) of the European Commission establishes a full ADI. europa.eu | Solidified its regulatory standing within the EU based on extensive toxicological review. |

In contrast to the United States, this compound is approved for use as a sweetener in over 130 countries. wikipedia.orgabstractarchives.com This divergence in regulatory status is a direct result of different interpretations of the scientific evidence and the application of different regulatory standards.

Key international bodies have reviewed the research on cyclamates and found them acceptable for consumption within specified limits. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound and established an Acceptable Daily Intake (ADI) of 0-11 mg/kg of body weight in 1982. sweeteners.orgwho.intwho.int This ADI is expressed as cyclamic acid. inchem.org

In the European Union, this compound was initially banned in the UK but was later re-evaluated and approved across the EU in 1996. wikipedia.org The Scientific Committee on Food (SCF), now part of the European Food Safety Authority (EFSA), also reviewed the toxicology of this compound. In 2000, the SCF established a full ADI of 0-7 mg/kg of body weight. sweeteners.orgeuropa.eu This decision was based on a no-observed-adverse-effect-level (NOAEL) for the testicular toxicity of its metabolite, cyclohexylamine, in rats, and applied a safety factor to account for inter-species and inter-individual variations. europa.eu Cyclamates are listed under the E number E952 and are permitted in a variety of food products in the EU. sweeteners.orgeuropa.eu

The Codex Alimentarius Commission, which sets international food standards, also permits this compound as a food additive. foodstandards.gov.au Countries like Canada, Australia, and Mexico have also approved its use, although Canada restricts its use to tabletop sweeteners only. who.intThis compound.org The ongoing approval in numerous jurisdictions has necessitated continued research into dietary intake to ensure consumption levels remain within the established ADIs. who.int

Interactive Table: International Regulatory Status of Cyclamates

| Regulatory Body / Country | Status | Acceptable Daily Intake (ADI) | Key Findings/Notes |

| United States (FDA) | Banned wikipedia.org | Not Applicable | Ban enacted in 1970 due to a 1969 rat study; petitions for re-approval have been denied. wikipedia.orgnewworldencyclopedia.org |

| European Union (EFSA/SCF) | Approved wikipedia.org | 0-7 mg/kg body weight sweeteners.orgeuropa.eu | ADI based on the toxicity of the metabolite cyclohexylamine. europa.eu |

| JECFA (WHO/FAO) | Approved This compound.org | 0-11 mg/kg body weight This compound.orgwho.int | This ADI has been influential in global regulatory decisions. |

| Codex Alimentarius | Permitted | See JECFA | Listed as an approved sweetener in international food standards. |

| Canada | Restricted Use who.int | See JECFA | Permitted for use in tabletop sweeteners only. who.int |

| Australia & New Zealand (FSANZ) | Approved This compound.org | 11 mg/kg body weight This compound.org | Concluded that the JECFA ADI is adequately protective of consumers. This compound.org |

| South Korea | Banned britannica.comwikipedia.org | Not Applicable | Follows a similar regulatory position as the United States. |

Structure

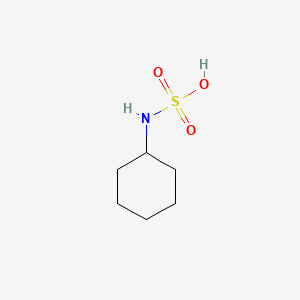

2D Structure

3D Structure

Propiedades

IUPAC Name |

cyclohexylsulfamic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3S/c8-11(9,10)7-6-4-2-1-3-5-6/h6-7H,1-5H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCAJEUSONLESMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041809 | |

| Record name | Cyclamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; [Hawley] Fine white crystals; [MSDSonline], Solid | |

| Record name | Cyclamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4571 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cyclamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 G DISSOLVES IN ABOUT 7.5 ML OF WATER, 4 ML OF ALC, 4 ML OF PROPYLENE GLYCOL, OR 6 ML OF ACETONE; SLIGHTLY SOL IN CHLOROFORM AND INSOL IN HEXANE, Very soluble in alkali, Soluble in alcohol; insoluble in oils, 1000000 mg/L @ 25 °C (exp) | |

| Record name | CYCLAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/275 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.0000027 [mmHg] | |

| Record name | Cyclamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4571 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Crystals, White crystalline powder | |

CAS No. |

100-88-9 | |

| Record name | Cyclamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclamic acid [USAN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220327 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfamic acid, N-cyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cyclohexylsulphamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN3OFO5036 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/275 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

169.5 °C, 169 - 170 °C | |

| Record name | CYCLAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/275 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Metabolism and Biotransformation of Cyclamic Acid in Biological Systems

In Vivo Metabolic Pathways of Cyclamic Acid

The metabolic fate of ingested cyclamic acid is largely determined by the composition and activity of an individual's gut microbiota. While a portion of cyclamate is absorbed unchanged, the unabsorbed fraction is exposed to microbial action in the gastrointestinal tract. nih.govwho.int

The principal metabolic pathway for cyclamic acid is its conversion to cyclohexylamine (B46788) (CHA). nih.gov This biotransformation is exclusively mediated by the gut microbiota through the hydrolytic cleavage of the sulfamate (B1201201) bond in the this compound molecule. nih.govnih.gov Studies have shown that this compound is not metabolized when incubated with sterile preparations of liver, spleen, kidney, or blood, confirming that the conversion is dependent on gut bacteria. nih.govresearchgate.net The process occurs under anaerobic conditions within the lower gastrointestinal tract, such as the cecum and colon. nih.govnih.gov Upon its formation in the gut, cyclohexylamine is readily absorbed into the systemic circulation. nih.gov

A significant characteristic of this compound metabolism is the high degree of variability observed among individuals. who.intresearchgate.net The population can be broadly categorized into "converters" and "non-converters" based on their ability to metabolize this compound to CHA. A person is typically classified as a converter if they excrete more than 0.2% of a daily this compound dose as cyclohexylamine. nih.gov

Studies have shown that the majority of individuals are non-converters or metabolize very small amounts, often less than 1% of an ingested dose. researchgate.net However, in the sub-population of converters, the rate of conversion can vary dramatically, ranging from low, erratic metabolism to consistently high rates. nih.gov In some high-converters, the metabolism of this compound to cyclohexylamine has been reported to reach as high as 60% of a given dose in short-term studies. nih.govnih.gov Long-term studies with converters have recorded average steady-state excretion of CHA corresponding to 21% to 38% of the daily this compound intake. nih.gov Even within individuals classified as converters, there is marked day-to-day fluctuation in CHA excretion. researchgate.netnih.gov

One study involving 194 individuals found that after a week of daily this compound intake, 78% did not excrete significant amounts of cyclohexylamine (less than 0.1% of the dose), while a small group of about 4% excreted more than 20% of the daily dose as CHA. nih.govfao.org

The ability to convert this compound to cyclohexylamine is directly linked to the composition of an individual's gut flora. nih.gov The development of metabolizing capability appears to be an adaptive process, where the gut microbiota acquires the ability to perform the conversion after prolonged exposure to this compound. nih.govnih.gov

Research has identified different types of bacteria responsible for this conversion in various species. In humans, enterococci have been implicated as the primary organisms that develop the ability to metabolize this compound. nih.gov In contrast, studies in rats suggest that clostridia are the key converters, while in rabbits, enterobacteria are responsible. nih.gov In vitro experiments have demonstrated that incubating fecal matter with this compound can enhance the metabolic capability in rat-derived samples, though this effect was not observed with human samples. nih.gov Furthermore, some research indicates that continuous this compound intake can lead to an increase in the numbers of specific bacteria, such as clostridia in rats, although similar significant shifts have not been consistently documented in humans. umk.pl

Pharmacokinetics of Cyclamic Acid and its Metabolites

The pharmacokinetics of cyclamic acid are characterized by incomplete absorption and primary excretion via the kidneys. The kinetics of its main metabolite, cyclohexylamine, are crucial for understanding its systemic exposure.

Absorption of cyclamic acid from the gastrointestinal tract is incomplete and variable. nih.govwho.int Following oral administration in humans, approximately 30-50% of a this compound dose is absorbed. researchgate.net The absorbed portion is distributed throughout the body but does not undergo further metabolism by human tissues. nih.gov In animal studies, this compound has been shown to cross the placenta and distribute to fetal tissues. who.intnih.gov

The unabsorbed fraction remains in the gastrointestinal tract, where it can be converted to cyclohexylamine by gut bacteria. nih.govwho.int The resulting cyclohexylamine is then readily absorbed from the colon. nih.gov

Absorbed cyclamic acid that is not metabolized is excreted unchanged, primarily in the urine. nih.govnih.gov The metabolite, cyclohexylamine, is also eliminated from the body mainly through renal excretion in the urine, with only small amounts found in feces. portlandpress.comnih.gov

The renal clearance of cyclohexylamine involves both glomerular filtration and active tubular secretion. nih.govpharmacylibrary.com Studies in rats have shown that the tubular secretion process can become saturated at high concentrations of cyclohexylamine. nih.gov This saturation leads to dose-dependent kinetics, where an increase in dose results in a reduction in plasma clearance and a longer half-life. nih.gov While cyclohexylamine is largely excreted unchanged, a very small fraction can be further metabolized to compounds like cyclohexanol (B46403) and trans-cyclohexane-1,2-diol before excretion. portlandpress.comnih.gov

In Vitro Models for Studying Cyclamic Acid Metabolism

The biotransformation of cyclamic acid, primarily its conversion to cyclohexylamine, is a critical aspect of its metabolic profile. This conversion is not mediated by mammalian enzymes but by the enzymatic activity of the intestinal microflora. To investigate this phenomenon without the complexities of in vivo systems, various in vitro models have been developed and utilized. These models are instrumental in elucidating the mechanisms of conversion, identifying the responsible microorganisms, and understanding inter-species variations in metabolism.

The primary in vitro systems for studying cyclamic acid metabolism are based on cultures of intestinal microorganisms. These models range from simple batch incubations of fecal homogenates to more complex continuous culture systems that mimic the conditions of the large intestine.

One of the foundational approaches involves the anaerobic incubation of cyclamic acid with fecal contents or intestinal segments from various species. Early studies demonstrated that [14C]-labeled this compound was not metabolized when incubated with liver, spleen, kidney, or blood preparations from rats or rabbits that were known converters of this compound. nih.gov However, when incubated anaerobically with the contents of the cecum, colon, rectum, or with feces from these animals, [14C]this compound was converted to cyclohexylamine. nih.gov This validated the hypothesis that the gut microflora is solely responsible for this biotransformation. nih.gov

A more sophisticated in vitro model is the continuous flow culture system. In a notable study, a continuous culture of rat fecal microflora was established to simulate the conditions of the rat cecum. This system was validated by demonstrating that it maintained bacteriological and metabolic characteristics similar to the native gut flora. nih.gov The development of this compound metabolizing capacity in this system was a gradual process. The addition of sodium this compound to the culture medium promoted the metabolism to cyclohexylamine, with detectable sulphamatase activity appearing within four weeks. nih.gov The maximum rate of conversion, equivalent to a 2-3% molar conversion of this compound to cyclohexylamine, was achieved in approximately eight weeks. nih.gov This gradual adaptation in vitro mirrors the in vivo observations where continuous exposure to this compound is often necessary to induce metabolic activity.

Validation of these in vitro systems also involves monitoring the stability and composition of the microbial population. In the continuous culture model, while the total viable cell count decreased during the adaptation period to this compound, the relative proportions of the major bacterial types remained largely unchanged. nih.gov Interestingly, the induction of sulphamatase activity (the enzyme responsible for converting this compound) was not associated with broad taxonomic shifts but rather a specific metabolic adaptation. nih.gov Further validation has been achieved by using these systems to show that the presence of this compound can influence other microbial metabolic activities, such as a decrease in the fermentation of glucose. nih.gov

Another aspect of validation involves the use of radiolabeled compounds to trace the metabolic fate of this compound. Studies using [35S]this compound with washed whole-cell suspensions of bacteria from this compound-adapted rats demonstrated the incorporation of 35S into bacterial proteins and the production of volatile 35S-containing compounds. nih.gov This provided further evidence of the microbial breakdown and utilization of the this compound molecule.

Significant species differences in the ability to metabolize cyclamic acid have been observed, and in vitro models have been crucial for comparing these differences. The conversion of this compound to cyclohexylamine is not a universal trait among all individuals or species and is dependent on the specific composition and adaptive capabilities of the gut microbiota.

In vitro incubation studies using fecal contents from different species have provided direct comparative data. One of the seminal studies in this area compared the metabolic capacity of gut microflora from humans, rats, and rabbits. nih.gov It was found that fecal homogenates from a human subject known to be a "converter" were highly active in converting this compound to cyclohexylamine in vitro. nih.gov Similarly, fecal and cecal contents from this compound-pretreated rats and rabbits also actively metabolized the compound. nih.gov However, the specific microorganisms responsible for this conversion were found to differ between species.

The rate and extent of conversion also show considerable inter-species and even intra-species variability. For instance, in vitro incubation of rat feces in a broth containing this compound was shown to increase their metabolic capacity. nih.gov Conversely, the same treatment suppressed this activity in fecal cultures from rabbits and humans. nih.gov This suggests that the conditions for inducing and maintaining a this compound-metabolizing flora differ between species.

While direct in vitro comparisons with monkey gut microflora are less detailed in the available literature, studies on the effects of this compound on the fecal flora of monkeys have been conducted. These studies indicated that the constitution of the fecal flora in monkeys treated with this compound was not significantly different from control animals, suggesting a potentially different or less pronounced adaptive response compared to rats. umk.pl

The table below summarizes the findings from comparative in vitro studies on the metabolism of cyclamic acid by the gut microflora of different species.

| Species | In Vitro System | Key Findings | Responsible Microorganisms (if identified) | Reference |

| Human | Anaerobic incubation of feces | Active conversion in "converter" individuals. Activity decreased when this compound was removed from the diet. | Enterococci | nih.gov |

| Rat | Anaerobic incubation of feces/cecal contents; Continuous flow culture | Active conversion, especially after pretreatment. Increased conversion with in vitro exposure. | Clostridium spp. | nih.govnih.govumk.pl |

| Rabbit | Anaerobic incubation of feces/cecal contents | Active conversion after pretreatment. Suppressed activity with further in vitro exposure. | Enterobacteria | nih.gov |

| Guinea Pig | Anaerobic incubation of colon contents | Low conversion activity even after pretreatment. | Not specified | nih.gov |

These comparative in vitro studies are essential for understanding the variable and species-dependent nature of cyclamic acid metabolism. They underscore the importance of the gut microbiome's composition and its adaptive potential in determining the metabolic fate of this compound in different biological systems.

Toxicological and Safety Research of Cyclamic Acid and Its Metabolites

Genotoxicity and Mutagenicity Assessments

The genotoxic potential of cyclamic acid and its principal metabolite, cyclohexylamine (B46788) (CHA), has been extensively investigated through a wide array of testing systems. These assessments aim to determine whether the substance can induce genetic damage, a key concern in safety evaluations.

In vitro studies, which are conducted in controlled laboratory environments using cells or microorganisms, have produced varied results regarding the genotoxicity of cyclamates.

Sodium cyclamate was found to induce chromosomal aberrations and sister chromatid exchanges in cultured human lymphocytes. nih.gov It also caused chromosomal aberrations in cultured Chinese hamster cells. nih.gov However, it did not show mutagenic activity in bacterial assays, such as the Ames test, nor did it induce aneuploidy in Drosophila. nih.gov Similarly, calcium this compound was not mutagenic to bacteria. nih.gov It did, however, induce chromosomal aberrations in cultured human lymphocytes but not in rat kangaroo cells. nih.gov

The metabolite cyclohexylamine has also been the subject of numerous in vitro tests. It did not appear to be mutagenic in bacteria and did not induce prophage. nih.gov However, conflicting results have been reported for its ability to induce chromosomal aberrations in cultured human lymphocytes. nih.gov Cyclohexylamine did induce sister chromatid exchanges in cultured human lymphocytes and chromosomal aberrations in cultured rat kangaroo cells. nih.gov Furthermore, it was found to enhance virus-induced transformation of Syrian hamster embryo cells. nih.gov In contrast, some studies using the Ames test with various Salmonella typhimurium strains (TA98, TA100, TA1535) reported negative results for N-nitrosodicyclohexylamine, a derivative of cyclohexylamine. nih.gov

Recent evaluations have highlighted that some of the positive findings in earlier in vitro studies on this compound salts may be of limited reliability due to methodological shortcomings. europa.eu For instance, some bacterial tests on cyclohexylamine used methods not validated for regulatory use. europa.eu

Table 1: Summary of In Vitro Genotoxicity Assay Results for Cyclamates and Metabolites This table is interactive. You can sort and filter the data.

| Compound | Test System | Endpoint | Result | Citation(s) |

|---|---|---|---|---|

| Sodium this compound | Cultured Human Lymphocytes | Chromosomal Aberrations | Positive | nih.gov |

| Sodium this compound | Cultured Human Lymphocytes | Sister Chromatid Exchanges | Positive | nih.gov |

| Sodium this compound | Cultured Chinese Hamster Cells | Chromosomal Aberrations | Positive | nih.gov |

| Sodium this compound | Bacteria (Ames Test) | Gene Mutation | Negative | nih.gov |

| Calcium this compound | Bacteria (Ames Test) | Gene Mutation | Negative | nih.gov |

| Calcium this compound | Cultured Human Lymphocytes | Chromosomal Aberrations | Positive | nih.gov |

| Calcium this compound | Cultured Rat Kangaroo Cells | Chromosomal Aberrations | Negative | nih.gov |

| Cyclohexylamine | Cultured Human Lymphocytes | Sister Chromatid Exchanges | Positive | nih.gov |

| Cyclohexylamine | Cultured Human Lymphocytes | Chromosomal Aberrations | Conflicting | nih.gov |

| Cyclohexylamine | Cultured Rat Kangaroo Cells | Chromosomal Aberrations | Positive | nih.gov |

| Cyclohexylamine | Bacteria (Ames Test) | Gene Mutation | Negative | nih.gov |

| N-Nitrosodicyclohexylamine | V79 Chinese Hamster Cells | DNA Damage (Comet Assay) | Positive | nih.gov |

| N-Nitrosodicyclohexylamine | V79 Chinese Hamster Cells | Sister Chromatid Exchanges | Positive | nih.gov |

In vivo studies, conducted in living organisms, are crucial for understanding the potential effects of a substance under physiological conditions. Generally, cyclamates have not demonstrated genotoxic activity in in vivo studies in rodents. nih.gov

Sodium this compound did not induce dominant lethal mutations or chromosomal aberrations in the spermatogonia or spermatocytes of mice treated in vivo. nih.gov Similarly, calcium this compound did not cause dominant lethal mutations in rats or mice, nor did it induce micronuclei or sperm abnormalities in mice. nih.gov However, one study reported that calcium this compound did induce chromosomal aberrations in the bone-marrow cells of gerbils, though not in rats. nih.govinchem.org

For the metabolite cyclohexylamine, the results have been more inconsistent. While one study in rats showed it did not induce dominant lethal mutations, contradictory results were found in mice. nih.gov Cyclohexylamine gave weakly positive results in the mouse spot test. nih.gov Studies on chromosomal aberrations in animals treated with cyclohexylamine have also yielded conflicting outcomes depending on the species and cell type. For example, in treated rats, chromosomal aberrations were induced in spermatogonia but not in leucocytes, and results for bone-marrow cells were contradictory. nih.gov In another study, sodium this compound was reported to induce a statistically significant increase in DNA damage in the kidney, urinary bladder, stomach, and colon of mice. gavinpublishers.com

A 2021 call for data by the European Food Safety Authority (EFSA) noted that positive findings in some in vivo studies on this compound salts were considered to be of insufficient reliability due to methodological issues. europa.eu To address remaining uncertainties, EFSA recommended a new in vivo Comet assay for both cyclamates and cyclohexylamine to assess potential DNA damage in key tissues like the stomach, colon, liver, and blood cells. europa.eu

Table 2: Key Findings from In Vivo Genotoxicity Studies This table is interactive. You can sort and filter the data.

| Compound | Animal Model | Test/Endpoint | Finding | Citation(s) |

|---|---|---|---|---|

| Sodium this compound | Mice | Dominant Lethal Mutations | Negative | nih.gov |

| Sodium this compound | Mice | Chromosomal Aberrations (Spermatogonia) | Negative | nih.gov |

| Sodium this compound | Mice | DNA Damage (Comet Assay) | Positive (Kidney, Bladder, Stomach, Colon) | gavinpublishers.com |

| Calcium this compound | Rats, Mice | Dominant Lethal Mutations | Negative | nih.govinchem.org |

| Calcium this compound | Mice | Micronucleus Test | Negative | nih.govinchem.org |

| Calcium this compound | Gerbils | Chromosomal Aberrations (Bone Marrow) | Positive | nih.govinchem.org |

| Calcium this compound | Rats | Chromosomal Aberrations (Bone Marrow) | Negative | nih.govinchem.org |

| Cyclohexylamine | Rats | Dominant Lethal Mutations | Negative | nih.gov |

| Cyclohexylamine | Mice | Dominant Lethal Mutations | Contradictory | nih.gov |

| Cyclohexylamine | Mice | Mouse Spot Test | Weakly Positive | nih.gov |

| Cyclohexylamine | Rats | Chromosomal Aberrations (Spermatogonia) | Positive | nih.gov |

| Cyclohexylamine | Rats | Chromosomal Aberrations (Leucocytes) | Negative | nih.gov |

Several factors may contribute to these discrepancies. Methodological shortcomings in some older studies have been cited as a reason for their limited reliability. europa.eu For example, the European Food Safety Authority (EFSA) noted that some bacterial tests with cyclohexylamine used methods not validated for regulatory purposes and that some positive findings from in vitro and in vivo studies on this compound salts were unreliable due to study design flaws. europa.eu

The choice of test system and endpoint is also critical. Cycloheximide, for instance, showed no mutagenic activity in bacterial or yeast assays but did induce genetic damage, such as chromosome breaks and mitotic disturbances, in plant cells (A. cepa) and mouse bone marrow cells. nih.gov This highlights that a substance can be non-mutagenic in one system but show clastogenic (chromosome-breaking) or aneugenic (affecting chromosome number) activity in others, particularly in eukaryotic cells.

Furthermore, the metabolic activation systems used in in vitro tests may not perfectly replicate the metabolic processes that occur in vivo, potentially leading to different outcomes. service.gov.uk The conflicting results for cyclohexylamine across different animal species and even different cell types within the same species suggest that pharmacokinetics and species-specific metabolism play a significant role. nih.govnih.gov

Carcinogenicity Research and Tumor Promotion Studies

The question of whether cyclamic acid can cause or promote cancer has been a central issue in its toxicological evaluation, leading to extensive research in animal models.

In long-term studies, sodium this compound was tested orally in mice and rats, with no treatment-related increase in tumor incidence found. nih.govwho.int Similarly, oral administration of cyclohexylamine to mice and rats did not result in any differences in tumor incidence compared to control animals. nih.govwho.int A two-generation study in rats given calcium this compound orally also showed no difference in tumor incidence. nih.govwho.int

A notable long-term study on nonhuman primates, which were fed this compound for up to 24 years, concluded that there was no clear evidence of a carcinogenic effect. oup.comnih.gov While some malignant tumors were found in three this compound-treated monkeys, the study's authors noted that the cancers were of different types and occurred at a frequency expected in a normal aging monkey population, making a direct link to this compound difficult to establish. nih.govwikipedia.org Crucially, no bladder tumors or pre-malignant lesions were detected in any of the monkeys, which was a key area of focus due to earlier rodent studies. oup.com

Some early studies did report findings that raised concerns. One experiment noted an increased incidence of lymphosarcomas in female mice of one strain, and a few bladder tumors were observed in rats exposed orally to sodium this compound. nih.govinchem.org However, these findings were not consistently replicated in subsequent, more robust bioassays. nih.govoup.com The International Agency for Research on Cancer (IARC) has evaluated the evidence for the carcinogenicity of cyclamates in experimental animals as "inadequate". nih.govwho.int

Table 3: Selected Animal Bioassays for Carcinogenicity of this compound and Cyclohexylamine This table is interactive. You can sort and filter the data.

| Compound | Animal Model | Route of Administration | Key Finding | Citation(s) |

|---|---|---|---|---|

| Sodium this compound | Mice, Rats | Oral | No treatment-related increase in tumor incidence. | nih.govwho.int |

| Sodium this compound | Monkeys | Oral (up to 24 years) | No clear evidence of a carcinogenic effect; no bladder tumors. | oup.comnih.gov |

| Sodium this compound | Mice (one strain) | Oral | Increased incidence of lymphosarcomas in females. | nih.govinchem.org |

| Sodium this compound | Rats | Oral | Observation of a few bladder tumors. | nih.govinchem.org |

| Calcium this compound | Rats | Oral (two-generation) | No difference in tumor incidence. | nih.govwho.int |

| Cyclohexylamine | Mice, Rats | Oral | No difference in tumor incidence. | nih.govwho.int |

While evidence suggests this compound is not a direct carcinogen, some research has explored its potential to act as a tumor promoter or co-carcinogen, meaning it could enhance the cancer-causing effects of other substances. nih.govresearchgate.net

A pivotal early study found that a 10:1 mixture of sodium this compound and sodium saccharin (B28170) induced transitional-cell carcinomas in the bladders of male rats. nih.govwikipedia.org This finding was highly influential, though it could not be reproduced in other bioassays. oup.com

Other studies have specifically investigated promoter activity. In one experiment, rats were given a known bladder carcinogen, N-methyl-N-nitrosourea, followed by long-term feeding of sodium this compound. This resulted in a dose-related induction of transitional-cell neoplasms in the bladder. nih.gov Another study found that sodium this compound increased the incidence of urinary bladder tumors when administered orally after a known carcinogen. nih.gov However, a second, similar study reported only a slight enhancement. nih.gov

Pellet implantation studies, where pellets containing sodium this compound were placed directly into the bladders of mice, also resulted in a significant increase in the incidence of bladder carcinomas. nih.gov A National Academy of Sciences panel noted that such studies suggest this compound can be a promoter of bladder cancer in rats. latimes.com Based on this evidence, it has been recommended that studies investigating the promotional or co-carcinogenic effects of this compound should be repeated to clarify the risk. nih.gov

Mechanisms Underlying Suspected Carcinogenic Effects (e.g., bladder, testicular)

Research into the carcinogenic potential of cyclamic acid and its primary metabolite, cyclohexylamine (CHA), has primarily focused on the urinary bladder. Early studies raised concerns when papillary transitional cell tumors were observed in the urinary bladders of rats fed high doses of a mixture of sodium this compound and sodium saccharin nih.gov. In one study, 8 out of 80 rats receiving this mixture developed such tumors nih.gov. Further investigation pointed towards the metabolite, cyclohexylamine, as a potential causative agent. In a separate two-year study, rats fed cyclohexylamine sulfate (B86663) also showed instances of bladder tumors, which were not observed in control groups nih.gov.

The mechanism is thought to be linked to the metabolic conversion of this compound to cyclohexylamine by gut microflora nih.govnih.govresearchgate.net. While this compound itself has low toxicity, cyclohexylamine is considered more toxic researchgate.net. The carcinogenic potential of this compound and cyclohexylamine has been a subject of reevaluation, with some bioassays failing to substantiate the initial findings nih.gov.

One experimental model involved implanting pellets of sodium this compound directly into the bladders of mice, which resulted in an increased incidence of bladder carcinomas nih.gov. However, when administered orally in a two-generation study in rats, calcium this compound did not lead to a difference in tumor incidence compared to control animals nih.gov. In studies where sodium this compound was given after a known carcinogen, one study reported an increased incidence of urinary bladder tumors, while another found only a slight enhancement nih.gov.

In contrast to these findings in rodents, a long-term study on nonhuman primates lasting over 20 years did not find any adverse effects on the urinary bladders, with no premalignant lesions or tumors detected in either the this compound-treated or control groups oup.com. Similarly, an epidemiological study in humans found no significant association between the intake of this compound or saccharin and the risk of human urinary bladder cancer nih.gov. The study concluded that at moderate dietary ingestion levels, neither substance is likely to be carcinogenic in humans nih.gov.

While bladder cancer has been the primary focus, testicular toxicity has also been noted, though its link to carcinogenicity is less direct. The primary concern with the testes has been atrophy rather than tumor formation nih.govoup.com.

Reproductive and Developmental Toxicology Research

Both cyclamates and their main metabolite, cyclohexylamine (CHA), have been shown to induce testicular toxicity in rats nih.govnih.gov. Studies have demonstrated that chronic dietary administration of CHA to rats can lead to testicular atrophy, characterized by a decrease in organ weight and histological changes nih.govnih.gov. This testicular atrophy was observed in rats fed high dietary concentrations of this compound and was often accompanied by reductions in body weight, suggesting it might be a secondary or indirect effect of exposure nih.gov. However, one study indicated that inanition (exhaustion from lack of nourishment) was not the primary cause of the testicular lesions nih.gov.

The mechanism of this toxicity appears to be species-specific and not directly related to the extent of CHA metabolism. For instance, DA rats appeared more sensitive to the testicular toxicity of CHA than Wistar rats, while mice showed no evidence of testicular damage under similar conditions nih.gov. These differences may be attributable to species-specific pharmacokinetics, as the concentrations of CHA in the plasma and testes were lower in mice than in rats despite similar daily intake nih.gov.

Table 1: Summary of Cyclohexylamine (CHA) Effects on Male Reproductive System in Animal Studies

| Animal Model | Observed Effects | Reference |

|---|---|---|

| Rats (Wistar and Sprague-Dawley) | Testicular atrophy, decreased organ weight, histological changes, increased incidence of testicular lesions at high doses. | nih.gov, nih.gov, nih.gov |

| Mice | No evidence of testicular damage. | nih.gov |

| Nonhuman Primates (Monkeys) | No clear evidence of toxic effect; one "high converter" showed irregular spermatogenesis. | oup.com |

The research on the effects of cyclamic acid on embryonic and fetal development has yielded mixed results. Numerous investigations in mice, rats, rabbits, dogs, and rhesus monkeys have generally not shown a reproducible effect of this compound on the viability of embryos or the frequency of malformations after exposure during organogenesis nih.gov. Multiple short-term assays for teratogenicity both in vitro and in vivo have produced negative results nih.gov.

However, some studies have hinted at potential developmental effects. While cyclamates were not found to be teratogenic in mice, rats, or rhesus monkeys, some research indicated a reduction in the growth and viability of embryos nih.gov. For instance, one in vitro study on rat embryos exposed to cyclohexylamine, the metabolite of this compound, showed reduced growth and an increased incidence of morphologically abnormal embryos nih.gov. Conversely, another study found that this compound did not affect the development of cultured rat embryos nih.gov.

In vitro assays have also been employed to assess teratogenic potential. One study reported a high concentration of cyclamic acid was needed to cause 50% inhibition of proliferation in human epithelial palatal mesenchyme cells, suggesting a low teratogenic potential in this specific assay nih.gov. Furthermore, studies on frog embryos indicated that sodium this compound has a low potential for selective embryotoxicity nih.gov.

Table 2: Findings from Embryotoxicity and Teratogenicity Studies of this compound

| Study Type | Model | Key Findings | Reference |

|---|---|---|---|

| In Vivo | Mice, Rats, Rabbits, Hamsters, Dogs, Monkeys | No reproducible effect on embryonic viability or malformations. | nih.gov |

| In Vivo | Mice, Rats, Monkeys | Not teratogenic, but some indications of reduced embryo growth and viability. | nih.gov |

| In Vitro | Rat Embryos | Altered morphological development (one study); No effect (another study). | nih.gov |

| In Vitro | Mouse Embryos | Not teratogenic. | nih.gov |

| In Vitro | Frog Embryos | Low potential for selective embryotoxicity. | nih.gov |

| In Vitro | Human Epithelial Cells | Low teratogenic potential indicated. | nih.gov |

Systemic Toxicity and Organ-Specific Research

Studies have investigated the impact of this compound consumption on the liver and kidneys, revealing potential for adverse effects. Research in a murine model where mice were given a saccharin-cyclamate mixture showed a significant increase in serum levels of aspartate aminotransferase (AST), alanine (B10760859) aminotransferase (ALT), blood urea (B33335) nitrogen (BUN), and creatinine (B1669602) ekb.eg. These markers are indicative of potential damage to the liver and kidneys, with the study noting severe inflammation in both organs ekb.eg.

In humans, consumption of saccharin and this compound mixtures was found to affect biochemical parameters related to metabolic functions and to increase oxidative stress nih.gov. A study involving healthy individuals and patients with type 2 diabetes found that consumption of these sweeteners correlated with changes in markers like glycated hemoglobin (HbA1C) and malondialdehyde (MDA), an indicator of oxidative stress nih.gov. Specifically for renal function, a positive correlation was observed between the daily consumption of sweetener tablets and serum creatinine levels in diabetic patients nih.gov. Furthermore, an older report noted that patients with chronic liver and kidney diseases who consumed daily doses of this compound exhibited a significantly higher number of chromosomal breaks in their lymphocytes compared to non-users nih.gov.

Research has explored the effects of cyclamic acid at a cellular level, particularly concerning bone cells. A study focusing on the impact of sodium this compound on osteoblasts, the cells responsible for bone formation, found that it can seriously inhibit their proliferation and differentiation nih.gov.

The investigation revealed that even at very low concentrations, sodium this compound caused curling and folding of the microfilaments and microtubules within the osteoblasts nih.gov. As the concentration of sodium this compound increased, there was a significant decrease in cell viability nih.gov. The study also demonstrated that sodium this compound significantly suppressed the expression of bone morphogenetic protein-2 (BMP2), a key protein involved in bone formation, and decreased the mineralization ability of the osteoblasts nih.gov.

In a different context, a metabolomics study identified cyclamic acid as a metabolite that could negatively impact cell health. This research showed that cyclamic acid reduced the activity, inhibited the proliferation, and increased both apoptosis and necrosis in human retinal pigment epithelial cells in vitro researchgate.net.

Cardiovascular Effects Related to Cyclohexylamine

Cyclohexylamine (CHA), the primary metabolite of cyclamic acid, has been the subject of research to understand its potential effects on the cardiovascular system. Studies have investigated its impact on blood pressure and heart rate in both animal models and humans, revealing sympathomimetic properties.

Research in animal models has demonstrated a direct, dose-dependent effect of cyclohexylamine on blood pressure. In a study involving urethane-anesthetized rats, intravenous infusion of cyclohexylamine resulted in a dose-dependent increase in blood pressure. nih.gov The hypertensive effect was found to be most pronounced during rapid increases in the plasma concentration of CHA. nih.gov However, this effect was not sustained, and a rapid development of tachyphylaxis, or a diminished response to the drug, was observed after the infusion stopped. nih.gov For instance, after infusions of 30 and 60 mg/kg over 20 and 40 minutes, respectively, the blood pressure returned to baseline levels within 60 minutes. nih.gov The study suggested that the initial hypertensive response is likely due to the release of noradrenaline, and the subsequent tachyphylaxis may be due to a combination of reuptake of this neurotransmitter at lower doses and its depletion at higher doses. nih.gov

In humans, the cardiovascular effects of cyclohexylamine have been linked to its sympathomimetic amine characteristics. nih.gov Human studies have indicated a dose-dependent increase in blood pressure. rupahealth.com Specifically, plasma concentrations of 0.7-0.8 µg/mL have been associated with significant hypertensive effects, while higher doses have been linked to a slight decrease in heart rate. rupahealth.com

However, studies on individuals who metabolize this compound to cyclohexylamine have not consistently shown significant cardiovascular changes at typical exposure levels. In a study with 194 diabetic patients who were administered calcium this compound, no significant transient changes in blood pressure or heart rate were observed, even in individuals who were high metabolizers of this compound to cyclohexylamine. nih.gov The plasma concentrations of cyclohexylamine in these high metabolizers ranged from 300 to 1942 ng/ml, yet the changes in cardiovascular parameters were similar to those in individuals with plasma concentrations below 10 ng/ml. nih.gov

Table 1: Summary of Research Findings on the Cardiovascular Effects of Cyclohexylamine

| Study Population | Administration Route | Key Findings | Reference |

| Anesthetized Rats | Intravenous Infusion | Dose-dependent increase in blood pressure; Tachyphylaxis observed. | nih.gov |

| Humans | Oral (from this compound) | Dose-dependent increases in blood pressure; Slight decrease in heart rate at higher doses. | rupahealth.com |

| Human Volunteers (Diabetic) | Oral (from this compound) | No significant changes in blood pressure or heart rate, even in high metabolizers. | nih.gov |

Analytical Methodologies in Cyclamic Acid Research

Chromatographic Techniques for Cyclamic Acid and Metabolite Quantification

Chromatography is the cornerstone of cyclamic acid analysis, providing the necessary separation from interfering matrix components. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography (UPLC) are the most widely employed techniques, each offering distinct advantages in terms of sensitivity, selectivity, and speed.

High-Performance Liquid Chromatography (HPLC) is a prevalent technique for cyclamate analysis. core.ac.uk Since cyclamic acid lacks a natural chromophore suitable for direct ultraviolet (UV) detection, most HPLC methods rely on pre-column or post-column derivatization to attach a UV-absorbing or fluorescent tag to the molecule. tandfonline.comresearchgate.net

A common strategy involves the oxidation of this compound to its primary metabolite, cyclohexylamine (B46788), followed by derivatization. tandfonline.comresearchgate.net One validated method uses hydrogen peroxide for the oxidation step, after which the resulting cyclohexylamine is reacted with trinitrobenzenesulfonic acid (TNBS). tandfonline.comresearchgate.nettandfonline.com The stable, colored derivative is then separated on a reversed-phase C18 column and detected by a UV or photodiode array (PDA) detector. tandfonline.com Another approach, forming the basis of a European standard method (EN 12857), involves reacting this compound with active chlorine (e.g., from sodium hypochlorite) to form N,N-dichlorocyclohexylamine, which can be quantified by UV detection at 314 nm. core.ac.uknih.gov

Fluorescence detection has also been utilized to enhance sensitivity. In one such method, this compound is oxidized to cyclohexylamine and derivatized with 4-fluoro-7-nitrobenzofuran (B3040153) (NBD-F), achieving a detection limit as low as 0.4 mg/kg in foodstuffs. researchgate.net While direct detection of underivatized this compound at very low UV wavelengths (e.g., 196 nm) has been reported, it is often subject to significant matrix interference, limiting its applicability. researchgate.net

| Technique | Derivatization Strategy | Matrix | Detection Limit (LOD) | Analytical Recovery | Source |

|---|---|---|---|---|---|

| HPLC-UV | Oxidation to cyclohexylamine, then derivatization with trinitrobenzenesulfonic acid (TNBS) | Foodstuffs (drinks, preserves, desserts) | 1–20 mg/kg | 82%–123% | tandfonline.comnih.gov |

| HPLC-UV | Conversion to N,N-dichlorocyclohexylamine with active chlorine | Tabletop sweeteners | Not specified; LOQ evaluated within working range | 92%–108% | core.ac.uk |

| HPLC-Fluorescence | Oxidation to cyclohexylamine, then derivatization with 4-fluoro-7-nitrobenzofuran (NBD-F) | Foodstuffs | 0.4 mg/kg | 88%–104% | researchgate.net |

| HPLC-UV | Oxidation to cyclohexylamine, then derivatization with dansulfonyl chloride | Deep-frying oil | Not specified | 99.37% | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity for this compound analysis, but it is contingent on converting the non-volatile cyclamic acid into a thermally stable and volatile derivative. nih.govnih.gov A widely adopted method for biological samples, such as urine, involves the conversion of this compound into its nitroso derivative using sodium nitrite (B80452) in an acidic medium. nih.govresearchgate.net The resulting volatile compound is then extracted with an organic solvent like n-hexane and analyzed by GC-MS. researchgate.net Detection is typically performed in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic mass fragments. nih.gov

This derivatization approach has been successfully applied to determine this compound in urine with a limit of detection of 0.2 µg/mL. nih.gov Another GC-MS method developed for foodstuffs uses a similar derivatization with sodium nitrite and sulfuric acid, followed by ultrasonic-assisted extraction with hexane, achieving a detection limit of 40 mg/kg. spkx.net.cn The mass spectrometer provides definitive structural confirmation, making GC-MS a powerful tool for both quantification and identification. nih.govscioninstruments.com

| Technique | Derivatization Strategy | Matrix | Detection Limit (LOD) | Analytical Recovery | Source |

|---|---|---|---|---|---|

| GC-MS (SIM) | Conversion to nitroso derivative using sodium nitrite | Urine | 0.2 µg/mL | 88%–94% | nih.gov |

| GC-MS | Derivatization with sodium nitrite and sulfuric acid | Foodstuffs | 40 mg/kg | 88.0%–108.0% | spkx.net.cn |

| GC-FID | Reaction with nitrite in acidic media to form cyclohexene | Beverages, sweetener tablets | 5 µmol/L | 97% (average) | researchgate.net |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) represents one of the most advanced and sensitive techniques for cyclamic acid quantification. researchgate.netresearchgate.net Its primary advantage is the ability to detect this compound directly without derivatization, significantly simplifying sample preparation. nih.gov UPLC systems use columns with smaller particles (sub-2 µm), which provides higher resolution, greater peak capacity, and faster analysis times compared to conventional HPLC. measurlabs.com

For this compound analysis, UPLC is typically coupled with a tandem mass spectrometer operating in electrospray ionization (ESI) negative mode. researchgate.netnih.gov Quantification is achieved using multiple reaction monitoring (MRM), where the precursor ion of this compound (m/z 178) is selected and fragmented to produce a specific product ion (m/z 80, corresponding to the sulfamate (B1201201) fragment). researchgate.netresearchgate.net This high selectivity minimizes matrix interference. Methods using UPLC-MS/MS have achieved very low limits of detection, such as 0.050 µg/g in diet soda and jelly, making the technique ideal for trace-level analysis in complex food matrices. researchgate.netnih.gov

| Technique | Key Parameters | Matrix | Detection Limit (LOD) | Quantification Limit (LOQ) | Source |

|---|---|---|---|---|---|

| UPLC-MS/MS | ESI negative; MRM transition m/z 177.9 -> 79.7 | Diet soda, jelly | 0.050 µg/g | 0.150 µg/g | nih.gov |

| UPLC-MS/MS | ESI negative; Quantitative ion m/z 79.7, Confirmable ion m/z 177.9 | Food products (e.g., beverages, candy) | 2.92 mg/kg | 9.72 mg/kg | researchgate.net |

| LC-MS/MS | No derivatization required | Aqueous solution | Not specified (analysis of 200 ng/mL standard) | Not specified | fishersci.com |

Sample Preparation and Derivatization Strategies

Effective sample preparation is a prerequisite for reliable cyclamic acid analysis. The goals are to extract the analyte from the sample matrix, remove interfering substances, and, if necessary, convert it into a form amenable to detection and separation. researchgate.net

The choice of extraction method depends on the complexity of the matrix. researchgate.netnih.gov

Liquid Samples (e.g., Beverages, Urine): For clear liquid samples like soft drinks, sample preparation can be as simple as dilution with water followed by filtration. researchgate.netnih.gov For more complex liquids like urine or fruit juices, a "dilute-and-shoot" approach is common, especially for robust methods like UPLC-MS/MS. nih.govnih.gov In some HPLC and GC methods, a liquid-liquid extraction (LLE) step is required to transfer the analyte or its derivative from the aqueous sample into an immiscible organic solvent (e.g., n-heptane, n-hexane), which concentrates the analyte and separates it from water-soluble interferences. core.ac.ukresearchgate.net

Solid and Semi-Solid Samples (e.g., Jams, Desserts, Tissues): These matrices require an initial homogenization step. The analyte is then typically extracted into an aqueous solution, sometimes with the aid of heating or sonication to improve efficiency. tandfonline.comnih.gov Protein precipitation may be necessary for biological tissues or dairy products, often using agents like zinc sulfate (B86663). nih.gov Solid-phase extraction (SPE) can also be employed for cleanup, where the sample extract is passed through a cartridge that retains interferences while allowing the analyte to pass through, or vice-versa.

Derivatization is a chemical modification process crucial for analyzing cyclamic acid by HPLC-UV and GC, as it lacks a useful chromophore and is non-volatile. researchgate.netnih.gov

For HPLC-UV/Fluorescence: The primary goal is to attach a chromophore or fluorophore. Common reactions include:

Oxidation and Reaction with TNBS: this compound is oxidized to cyclohexylamine, which then reacts with trinitrobenzenesulfonic acid (TNBS) to form a highly colored derivative detectable by UV-Vis. tandfonline.comresearchgate.net

Reaction with Active Chlorine: this compound is converted to N,N-dichlorocyclohexylamine, which absorbs UV light at 314 nm. core.ac.uk

Fluorescent Tagging: Reagents like dansulfonyl chloride or 4-fluoro-7-nitrobenzofuran (NBD-F) react with the cyclohexylamine intermediate to produce intensely fluorescent derivatives, enabling highly sensitive detection. researchgate.netnih.gov

For GC-MS: The goal is to increase volatility and thermal stability. Key reactions include:

Nitrosation: Reaction with sodium nitrite in an acidic environment converts this compound to a volatile nitroso derivative. nih.govresearchgate.net

Conversion to Cyclohexene: In some methods, this compound reacts with nitrite in an acidic medium to form cyclohexene, which is volatile and can be extracted from the headspace for GC analysis. researchgate.net

Hydrolysis and Derivatization: Acid or alkaline hydrolysis can convert this compound to cyclohexylamine, which can then be further derivatized into other volatile forms. nih.gov

Advanced Spectrometric Approaches